molecular formula C5H3N5 B13119935 Pyrimido[4,5-d][1,2,3]triazine CAS No. 6133-64-8

Pyrimido[4,5-d][1,2,3]triazine

Cat. No.: B13119935
CAS No.: 6133-64-8
M. Wt: 133.11 g/mol
InChI Key: LLYAVTKYMSBOTF-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-d][1,2,3]triazine typically involves the condensation of suitable precursors such as aminopyrimidines with nitriles or other nitrogen-containing reagents. One common method involves the reaction of 4-aminopyrimidine with cyanogen bromide under basic conditions to form the triazine ring .

Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-d][1,2,3]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrimido[4,5-d][1,2,3]triazine derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the development of new therapeutic agents .

Medicine: this compound derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic activity against various cancer cell lines and are being investigated for their mechanisms of action and therapeutic potential .

Industry: In the industrial sector, this compound derivatives are used in the development of agrochemicals, including herbicides and fungicides. Their ability to interact with biological targets makes them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of pyrimido[4,5-d][1,2,3]triazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: Pyrimido[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

Pyrimido[4,5-d][1,2,3]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic applications. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:

  • Synthesis and Evaluation : A series of novel this compound-based chalcones were synthesized and evaluated against 60 cancer cell lines. The most potent compound exhibited a GI50 value of less than 10 nM against the MOLT-4 leukemia cell line .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and autophagy. For example, compounds derived from this compound were shown to upregulate pro-apoptotic factors such as p53 and Bax while downregulating NF-κB .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : A study involving the synthesis of new pyrimido[2,1-c][1,2,4]triazine-3,4-diones revealed promising antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed effectiveness comparable to established antibiotics .
  • Broad Spectrum Efficacy : These compounds have been found effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored:

  • Activity Against Fungi : Certain synthesized derivatives demonstrated significant antifungal activity against Candida albicans and Aspergillus brasiliensis, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Organisms/Cell LinesKey Findings
ChalconesAnticancerMOLT-4 leukemia cell lineGI50 < 10 nM
Pyrimido[2,1-c][1,2,4]triazinesAntimicrobialStaphylococcus aureus, E. coliComparable efficacy to standard antibiotics
Pyrimido-based compoundsAntifungalCandida albicans, A. brasiliensisSignificant antifungal activity with low MIC values

Properties

CAS No.

6133-64-8

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrimido[4,5-d]triazine

InChI

InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H

InChI Key

LLYAVTKYMSBOTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=NC2=NC=N1

Origin of Product

United States

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